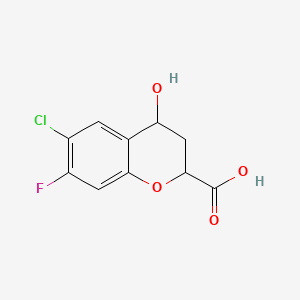
6-Chloro-7-fluoro-4-hydroxychromane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-7-fluoro-4-hydroxy-chromane-2-carboxylic acid is a synthetic organic compound belonging to the chromane family. Chromanes are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of chlorine and fluorine atoms, along with a hydroxyl group and a carboxylic acid group, makes this compound unique and potentially useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-fluoro-4-hydroxy-chromane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Halogenation: Introduction of chlorine and fluorine atoms into the benzene ring using halogenating agents such as chlorine gas and fluorine gas or their derivatives.
Cyclization: Formation of the chromane ring through cyclization reactions, often using catalysts like Lewis acids.
Hydroxylation: Introduction of the hydroxyl group at the 4-position using hydroxylating agents such as hydrogen peroxide or osmium tetroxide.
Carboxylation: Introduction of the carboxylic acid group at the 2-position using carboxylating agents like carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of 6-chloro-7-fluoro-4-hydroxy-chromane-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-7-fluoro-4-hydroxy-chromane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 6-chloro-7-fluoro-4-oxo-chromane-2-carboxylic acid
Reduction: Formation of 6-chloro-7-fluoro-4-hydroxy-chromane-2-methanol
Substitution: Formation of various substituted chromane derivatives
Wissenschaftliche Forschungsanwendungen
6-chloro-7-fluoro-4-hydroxy-chromane-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-chloro-7-fluoro-4-hydroxy-chromane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the presence of halogen atoms can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-fluoro-chroman-2-carboxylic acid: Lacks the chlorine and hydroxyl groups, resulting in different chemical and biological properties.
7-chloro-4-hydroxy-chromane-2-carboxylic acid:
6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox): A well-known antioxidant, structurally similar but with different substituents.
Uniqueness
6-chloro-7-fluoro-4-hydroxy-chromane-2-carboxylic acid is unique due to the combination of chlorine, fluorine, hydroxyl, and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H8ClFO4 |
|---|---|
Molekulargewicht |
246.62 g/mol |
IUPAC-Name |
6-chloro-7-fluoro-4-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C10H8ClFO4/c11-5-1-4-7(13)3-9(10(14)15)16-8(4)2-6(5)12/h1-2,7,9,13H,3H2,(H,14,15) |
InChI-Schlüssel |
ITBOGRNOVZLXSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=CC(=C(C=C2OC1C(=O)O)F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13913389.png)

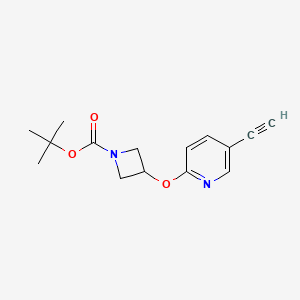
![6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13913412.png)
![1-[2-Amino-1-(2-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13913422.png)
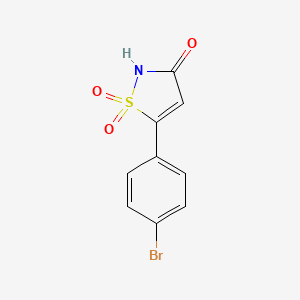

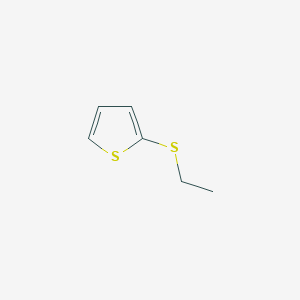
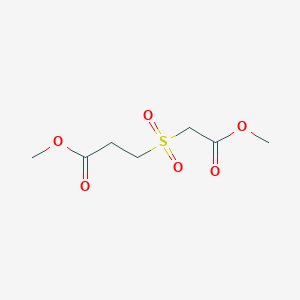
![2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13913438.png)
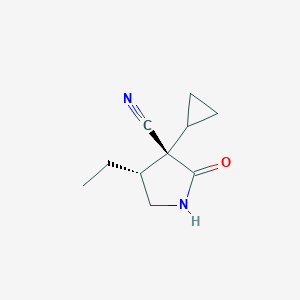
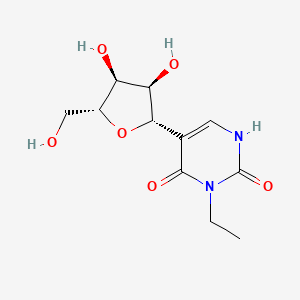
![6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13913465.png)
![2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)terephthalic acid;chloride](/img/structure/B13913466.png)
